1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Description
The compound 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one features a thiazole core substituted at position 4 with a 3,5-dimethylpyrazole group and at position 2 with an acetyl moiety. This hybrid heterocyclic structure combines the electron-rich pyrazole and sulfur-containing thiazole rings, which are known to influence bioactivity and physicochemical properties. Such scaffolds are prevalent in pharmaceuticals and agrochemicals due to their versatile reactivity and binding capabilities .
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-7(2)13(12-6)9-5-15-10(11-9)8(3)14/h4-5H,1-3H3 |
InChI Key |
ITQAPLBEXDFGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CSC(=N2)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Data Table: General Synthesis Conditions
Chemical Reactions Analysis
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyrazole and thiazole derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Scientific Research Applications of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
This compound is a heterocyclic compound featuring both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic chemistry and drug development.
Applications
This compound has a wide range of scientific research applications:
- Chemistry It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
- Biology The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
- Industry The compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.
Chemical Reactions
This compound undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
The compound This compound is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Binding: It may interact with cellular receptors, modulating their activity and influencing signal transduction pathways.
- Pathway Modulation: The compound could affect various cellular pathways, leading to changes in cell function and behavior.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The pyrazole and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can bind to DNA or proteins, disrupting their normal function and leading to anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrazole and Thiazole Moieties
The target compound’s structural analogs differ primarily in substituent patterns and heterocyclic connectivity. Key comparisons include:
Table 1: Substituent and Property Comparisons
Key Observations :
Physicochemical Properties
- Melting Points : The bromo analog lacks reported melting data, but structurally related sulfonyl compounds in melt at 137–138°C, suggesting the target may exhibit similar thermal stability.
- Lipophilicity : Methyl groups on the pyrazole in the target compound likely reduce solubility compared to nitro- or bromo-substituted analogs .
Biological Activity
The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H12N4OS , with a molecular weight of approximately 256.31 g/mol . The structure features a pyrazole ring and a thiazole moiety, both known for their diverse biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4OS |
| Molecular Weight | 256.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Receptor Binding : It may interact with cellular receptors, modulating their activity and influencing signal transduction pathways.
Pathway Modulation : The compound could affect various cellular pathways, leading to changes in cell function and behavior.
Biological Activities
Research has indicated that this compound exhibits several pharmacological properties:
Antimicrobial Activity
Studies have shown that compounds containing pyrazole and thiazole rings possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic enzymes.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the pyrazole ring is particularly noted for its role in targeting specific cancer cell lines through modulation of cell cycle proteins and apoptosis-related pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with thiazole and pyrazole moieties has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in vivo.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : In vitro studies on pyrazole derivatives showed selective cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential as an anticancer agent .
- Anti-inflammatory Activity : Research demonstrated that compounds similar to this compound inhibited the production of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS) .
Q & A
Q. How can the synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors (e.g., thiazole and pyrazole derivatives) under controlled conditions. Key parameters include:
- Temperature : Maintaining 60–80°C to avoid side reactions (e.g., decomposition of thiazole intermediates) .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product with >95% purity .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Hantzsch thiazole synthesis | DMF | 70 | 65–75 |
| Purification | Ethanol/water | — | RT | 90–95 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (δ 7.2–7.5 ppm) and pyrazole (δ 2.1–2.4 ppm for methyl groups) moieties .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 249.08) .
- IR Spectroscopy : Identifies C=O stretching (~1700 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities?
Methodological Answer: SC-XRD with SHELXL software refines bond lengths, angles, and torsion angles. For example:
- Bond Lengths : C=O (1.21 Å), C-S (1.74 Å) .
- Hydrogen Bonding : Pyrazole N-H···O interactions stabilize crystal packing .
Table 2: Key Structural Parameters from SC-XRD
| Parameter | Value (Å/°) |
|---|---|
| C2–C3 (thiazole) | 1.39 Å |
| C=O bond | 1.21 Å |
| C3–C4–C5 angle | 119.6° |
Q. What chemical reactions are feasible for functionalizing the thiazole-pyrazole core?
Methodological Answer:
Q. How is preliminary biological activity (e.g., antifungal) evaluated?
Methodological Answer:
- In Vitro Assays : Fungal growth inhibition (e.g., Candida albicans) via microdilution (MIC values 25–50 µg/mL) .
- Structure-Activity Relationship (SAR) : Compare with analogs lacking methyl groups on pyrazole (reduced activity) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond angles) be resolved?
Methodological Answer:
- Multi-Software Validation : Refine data using SHELXL and Olex2 , comparing R-factors (<0.05 preferred) .
- Twinned Data Analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .
- Thermal Ellipsoid Analysis : Identify disorder in methyl groups (common in pyrazole derivatives) .
Q. What computational strategies elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Simulate binding to fungal cytochrome P450 (e.g., CYP51) using AutoDock Vina. Pyrazole methyl groups enhance hydrophobic interactions .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .
Table 3: Docking Scores for Analogs
| Substituent | Binding Energy (kcal/mol) |
|---|---|
| 3,5-Dimethyl | -8.2 |
| 4-Bromo | -7.1 |
Q. How do solvent effects influence reaction kinetics in multi-step syntheses?
Methodological Answer:
- Polar Solvents : Accelerate SNAr reactions (e.g., DMF increases thiazole cyclization rate by stabilizing transition states) .
- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., meta-substituted pyrazole) .
Q. What methodologies assess oxidative degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose compound to H₂O₂ (3%, 40°C) and monitor via LC-MS. Major degradation products include sulfoxide and pyrazole N-oxide .
- Radical Scavenger Tests : Add BHT to confirm ROS-mediated degradation .
Q. How can machine learning optimize reaction conditions for novel analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
